Ethyl tetrahydropyran-4-ylacetate basic properties
Ethyl tetrahydropyran-4-ylacetate basic properties
An In-Depth Technical Guide to Ethyl Tetrahydropyran-4-ylacetate: Properties, Synthesis, and Applications
Abstract
Ethyl tetrahydropyran-4-ylacetate (CAS No. 103260-44-2) is a versatile cyclic ether ester that serves as a valuable intermediate in organic synthesis.[1][2] Its unique structural combination of a stable tetrahydropyran ring and a reactive ethyl acetate side chain makes it a significant building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
Ethyl tetrahydropyran-4-ylacetate is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[1] The molecule features a saturated six-membered tetrahydropyran ring, which imparts moderate polarity and influences its solubility and stability.[1]
Core Identifiers
| Property | Value | Reference |
| CAS Number | 103260-44-2 | [1][4][5] |
| Molecular Formula | C₉H₁₆O₃ | [1][4][5] |
| Molecular Weight | 172.22 g/mol | [1][4][5] |
| IUPAC Name | ethyl 2-(oxan-4-yl)acetate | [6] |
| Synonyms | Ethyl 2-(Tetrahydro-2H-Pyran-4-Yl)Acetate, Ethyl tetrahydropyran-4-acetate | [1][5] |
| InChI Key | JLMMMEDWRUVCEW-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | CCOC(=O)CC1CCOCC1 | [6] |
Physicochemical Data
The physical properties of Ethyl tetrahydropyran-4-ylacetate make it suitable for a variety of synthetic conditions. Its liquid state at room temperature and solubility in common organic solvents facilitate its use in solution-phase chemistry.
| Property | Value | Conditions | Reference |
| Physical State | Liquid | Ambient | [1][5][6] |
| Appearance | Colorless to pale yellow | - | [1] |
| Boiling Point | 73-75 °C | 0.2 mm Hg | [4] |
| Density | 1.0268 g/cm³ | 13.4 °C | [4] |
| Solubility | Soluble in various organic solvents; less soluble in water | - | [1] |
Synthesis and Manufacturing
The primary route for synthesizing Ethyl tetrahydropyran-4-ylacetate involves the reduction of its unsaturated precursor, ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate. This reaction is typically a catalytic hydrogenation process.[4]
Synthetic Workflow Diagram
Caption: Synthetic route from the unsaturated precursor to Ethyl tetrahydropyran-4-ylacetate.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol describes the synthesis of Ethyl tetrahydropyran-4-ylacetate from its ylidene precursor using palladium as a catalyst and ammonium formate as a hydrogen donor.
Materials:
-
Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g, 94 mmol)[4]
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ammonium formate (NH₄COOH) (3-5 equivalents)
-
Methanol or Ethanol (solvent)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Reaction flask, condenser, and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g) and a suitable solvent like methanol (200 mL).
-
Addition of Reagents: Add ammonium formate to the mixture, followed by the careful addition of the Pd/C catalyst.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80 °C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The residue can be further purified if necessary, for example, by vacuum distillation, to yield the final product as a colorless oil.[4] A quantitative yield has been reported for this transformation.[4]
Trustworthiness Note: This self-validating protocol relies on monitoring the disappearance of the starting material by TLC/GC, ensuring the reaction goes to completion. The filtration step effectively removes the heterogeneous catalyst, a critical step for product purity.
Analytical Characterization
A combination of spectroscopic methods is used to confirm the structure and purity of Ethyl tetrahydropyran-4-ylacetate.
Spectroscopic Data Interpretation
While full spectra are available from suppliers, the expected signatures are described below for validation purposes.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the tetrahydropyran ring will appear as a complex series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the acetate side chain (CH₂) adjacent to the carbonyl group would appear as a doublet around 2.2 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of the ester at ~172 ppm. The carbons of the ethyl group will appear at ~14 ppm (CH₃) and ~60 ppm (OCH₂). The carbons of the tetrahydropyran ring will resonate in the range of ~30-70 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong C=O stretching vibration for the ester functional group, typically appearing around 1735 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. A prominent C-O stretching band for the ether linkage in the ring is also expected around 1100 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak [M]⁺ at m/z = 172.[4] Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain.
Summary of Key Analytical Data
| Technique | Key Feature | Expected Value/Observation |
| Mass Spec (MS) | [M+H]⁺ | m/z = 173.2 |
| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ |
| ¹H NMR | Ethyl Group (CH₃) | ~1.2 ppm (triplet) |
| ¹H NMR | Ethyl Group (OCH₂) | ~4.1 ppm (quartet) |
| ¹³C NMR | C=O Carbon (Ester) | ~172 ppm |
Chemical Reactivity and Stability
Ethyl tetrahydropyran-4-ylacetate's reactivity is primarily dictated by its ester functional group.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (tetrahydropyran-4-ylacetic acid) under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and is a common synthetic transformation.
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. This is a key reaction for modifying the properties of the molecule.[1]
-
Reduction: The ester can be reduced to the corresponding primary alcohol (2-(tetrahydropyran-4-yl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Storage and Stability: The compound is stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent degradation.
Applications in Research and Drug Development
The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry. It is found in numerous natural products and FDA-approved drugs, often serving as a metabolically stable, hydrophilic replacement for aromatic or more flexible aliphatic groups.[3]
Role as a Pharmaceutical Intermediate
Ethyl tetrahydropyran-4-ylacetate provides a scaffold that can be elaborated into more complex pharmaceutical targets. The ester handle allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of APIs.[3]
Caption: Synthetic utility of Ethyl tetrahydropyran-4-ylacetate in generating diverse molecular scaffolds.
Potential in Flavor and Fragrance
As an ester with a pleasant, fruity odor, this compound has potential applications in the flavor and fragrance industry.[1] Esters are widely used as synthetic flavoring and fragrance agents due to their characteristic scents.
Safety, Handling, and Toxicology
General Safety Precautions
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Fire Safety: While the exact flash point is not listed, similar esters are flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools when handling.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Hazard Assessment (Inferred)
The following table is an inferred hazard assessment based on structurally related compounds like ethyl acetate and should be used for guidance only. An official Safety Data Sheet (SDS) from the supplier must be consulted for definitive information.
| Hazard Type | GHS Classification (Inferred from Ethyl Acetate) | Precautionary Statement | Reference |
| Physical | H225: Highly flammable liquid and vapor | P210: Keep away from heat/sparks/open flames. | [9] |
| Health | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously. | [9] |
| Health | H336: May cause drowsiness or dizziness | P261: Avoid breathing vapors. | [9] |
References
-
Capot Chemical. 1260-44-2 | Ethyl tetrahydropyran-4-yl-acetate. [Link]
-
ECHA. Ethyl acetate - Registration Dossier. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Ethyl Acetate 99.5%. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]
-
PubChem. Ethyl pyridine-4-acetate. [Link]
-
Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]
-
Penta Chemicals. Ethyl acetate - SAFETY DATA SHEET. [Link]
Sources
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